Boc-2-amino-1-cyclohexanecarboxylic acid

Übersicht

Beschreibung

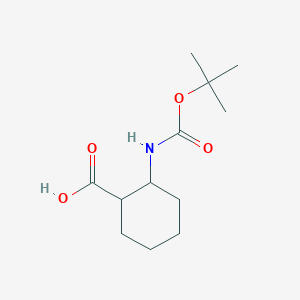

It is a white crystalline powder with a molecular formula of C12H21NO4 and a molecular weight of 243.30 g/mol . This compound is commonly used in peptide synthesis due to its stability and reactivity.

Wirkmechanismus

Target of Action

Boc-2-amino-1-cyclohexanecarboxylic acid, also known as 2-((tert-Butoxycarbonyl)amino)cyclohexanecarboxylic acid, is primarily used in the synthesis of modified peptides . The primary targets of this compound are therefore the peptide sequences that it modifies. These peptides can have various roles depending on their sequence and structure.

Mode of Action

The compound interacts with its targets by being incorporated into peptide sequences during synthesis . This incorporation can result in changes to the peptide’s structure and function, depending on the specific location and context of the modification.

Biochemical Pathways

The exact biochemical pathways affected by this compound can vary widely, as it depends on the specific peptides that the compound is incorporated into. It is generally involved in the process of peptide synthesis .

Result of Action

The molecular and cellular effects of this compound’s action are dependent on the specific peptides it is incorporated into. By modifying the structure of these peptides, it can potentially alter their function, stability, and interactions with other molecules .

Biochemische Analyse

Biochemical Properties

Boc-2-amino-1-cyclohexanecarboxylic acid plays a significant role in biochemical reactions, particularly in the synthesis of modified peptides. It interacts with various enzymes and proteins during peptide synthesis. For instance, it is used in solid-phase peptide synthesis where it protects the amino group from unwanted reactions . The compound’s interaction with enzymes such as peptidases ensures that the amino group remains protected until the desired point in the synthesis process .

Cellular Effects

This compound influences various cellular processes, particularly in the context of peptide synthesis. It affects cell signaling pathways by ensuring the integrity of synthesized peptides, which are crucial for signaling functions. Additionally, the compound can impact gene expression by protecting amino groups in peptides that regulate gene expression . Cellular metabolism is also influenced as the compound ensures the stability and functionality of synthesized peptides involved in metabolic pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a protecting group for amino acids. It forms a stable bond with the amino group, preventing it from participating in unwanted reactions. This stability is achieved through the formation of a tert-butyl carbamate group, which can be cleaved under specific conditions to release the free amino group . The compound’s ability to inhibit or activate enzymes is primarily through its role in protecting amino groups during peptide synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound exhibits stability under various conditions. It is stable at room temperature and can withstand mild acidic conditions. Over time, the compound may degrade under strong acidic or basic conditions, leading to the release of the free amino group . Long-term effects on cellular function are generally minimal as the compound is primarily used in controlled synthesis processes .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, the compound effectively protects amino groups without causing adverse effects. At high doses, there may be toxic effects due to the accumulation of the compound or its degradation products . Threshold effects are observed where the protective function is optimal at specific concentrations .

Metabolic Pathways

This compound is involved in metabolic pathways related to peptide synthesis. It interacts with enzymes such as peptidases and proteases that cleave the Boc group to release the free amino group . The compound’s involvement in metabolic flux is primarily through its role in protecting amino groups, ensuring the proper synthesis and function of peptides .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed primarily through passive diffusion. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation are influenced by its stability and the presence of enzymes that cleave the Boc group .

Subcellular Localization

This compound is localized in various subcellular compartments depending on its role in peptide synthesis. It may be directed to specific organelles through targeting signals or post-translational modifications . The compound’s activity and function are influenced by its localization, ensuring the protection of amino groups during peptide synthesis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Boc-2-amino-1-cyclohexanecarboxylic acid typically involves the protection of the amino group using tert-butoxycarbonyl (Boc) protection. The reaction is carried out under either aqueous or anhydrous conditions, using a base and the anhydride di-tert-butyl dicarbonate (Boc2O) . The reaction conditions are mild, and the Boc group is stable towards most nucleophiles and bases .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of efficient catalysts and optimized reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques.

Analyse Chemischer Reaktionen

Types of Reactions

Boc-2-amino-1-cyclohexanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form cyclohexene derivatives.

Reduction: Reduction reactions can convert the compound into primary and secondary alkylamines.

Substitution: The Boc group can be substituted under acidic conditions to yield the free amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Acidic conditions, often using hydrochloric acid (HCl) or trifluoroacetic acid (TFA), are employed to remove the Boc group.

Major Products Formed

Oxidation: Cyclohexene derivatives.

Reduction: Primary and secondary alkylamines.

Substitution: Free amine.

Wissenschaftliche Forschungsanwendungen

Boc-2-amino-1-cyclohexanecarboxylic acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Peptide Synthesis: It is used as a building block in the synthesis of modified peptides.

Drug Development: The compound is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Biological Studies: It serves as a probe in studies involving amino acid transport and metabolism.

Industrial Applications: The compound is used in the production of various chemicals and materials, including polymers and resins.

Vergleich Mit ähnlichen Verbindungen

Boc-2-amino-1-cyclohexanecarboxylic acid is unique due to its stability and reactivity, making it a valuable compound in peptide synthesis. Similar compounds include:

1-amino-1-cyclohexanecarboxylic acid: This compound lacks the Boc protection and is less stable.

Fmoc-2-amino-1-cyclohexanecarboxylic acid: This compound uses fluorenylmethyloxycarbonyl (Fmoc) protection instead of Boc, offering different stability and reactivity profiles.

Biologische Aktivität

Boc-2-amino-1-cyclohexanecarboxylic acid, also known as 2-((tert-butoxycarbonyl)amino)cyclohexanecarboxylic acid, is a compound widely utilized in peptide synthesis and drug development. Its biological activity is primarily derived from its role as a protected amino acid, which allows for the selective incorporation of amino acids into peptides without interference from other functional groups. This article explores the biological activity of this compound, including its mechanisms of action, biochemical properties, and applications in research.

Target and Mode of Action

this compound serves as a protecting group for the amino functionality during peptide synthesis. By forming a stable bond with the amino group, it prevents unwanted reactions that could compromise the integrity of the peptide being synthesized. Once incorporated into a peptide, the mechanism of action is contingent on the specific sequence and structure of that peptide.

Chemical Structure and Stability

The molecular formula for this compound is C₁₂H₂₁NO₄, with a molecular weight of 243.30 g/mol. The presence of the tert-butoxycarbonyl (Boc) group enhances its stability under various conditions, allowing it to withstand mild acidic environments while remaining inert at room temperature.

Biochemical Pathways

This compound is involved in several biochemical pathways related to peptide synthesis. It interacts with enzymes such as peptidases and proteases that cleave the Boc group to release the free amino group, facilitating further reactions or modifications.

Cellular Effects

This compound influences various cellular processes by ensuring the correct assembly of peptides that are crucial for signaling functions. The integrity of synthesized peptides can impact cell signaling pathways and gene expression regulation.

Dosage Effects in Animal Models

Research indicates that the effects of this compound vary with dosage in animal models. Low doses effectively protect amino groups without adverse effects, while high doses may lead to toxicity due to accumulation or degradation products.

Applications in Scientific Research

This compound has diverse applications in scientific research:

- Peptide Synthesis : It is commonly used as a building block in synthesizing modified peptides.

- Drug Development : The compound acts as an intermediate in developing pharmaceutical agents and active pharmaceutical ingredients (APIs) due to its ability to mimic natural amino acids.

- Biological Studies : It serves as a probe for studying amino acid transport and metabolism.

Case Study 1: Peptide Synthesis

In one study, this compound was utilized in synthesizing a cyclic octapeptide with significant biological activity. The incorporation of this compound allowed for improved structural stability and bioactivity compared to similar peptides lacking this modification.

Case Study 2: Neurotransmitter Modulation

Research has shown that compounds structurally similar to this compound can influence neurotransmitter systems by mimicking natural amino acids, potentially affecting protein synthesis and enzyme activity.

Summary Table of Biological Activity

| Property | Details |

|---|---|

| Molecular Formula | C₁₂H₂₁NO₄ |

| Molecular Weight | 243.30 g/mol |

| Role in Peptide Synthesis | Protecting group for amino acids |

| Stability Conditions | Stable at room temperature; resistant to mild acids |

| Biological Applications | Drug development, peptide synthesis |

| Toxicity Profile | Low doses safe; high doses may be toxic |

Eigenschaften

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-9-7-5-4-6-8(9)10(14)15/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJEQJDJFJWWURK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90402933 | |

| Record name | 2-[(tert-Butoxycarbonyl)amino]cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90402933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220760-49-6 | |

| Record name | 2-[(tert-Butoxycarbonyl)amino]cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90402933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.